1-Phenylimidazolidin-2-one can be synthesized from various precursors, including ureas and isocyanates. It falls under the broader category of imidazolidinones, which are cyclic ureas with diverse pharmacological properties. The compound is often classified based on its structural features, such as being a substituted imidazolidinone with a phenyl group at the 1-position.
The synthesis of 1-phenylimidazolidin-2-one can be achieved through several methods, primarily involving the reaction of ureas with carbonyl compounds or via palladium-catalyzed reactions.
The molecular structure of 1-phenylimidazolidin-2-one features a five-membered ring with two nitrogen atoms at positions 1 and 3, and a carbonyl group at position 2. The phenyl group is attached at position 1, influencing the compound's chemical reactivity and biological properties.
1-Phenylimidazolidin-2-one participates in various chemical reactions, including nucleophilic substitutions and cyclization processes.
The mechanism of action for compounds like 1-phenylimidazolidin-2-one often involves interaction with biological targets such as enzymes or receptors. Its activity may be attributed to its ability to mimic natural substrates or inhibitors.
1-Phenylimidazolidin-2-one exhibits several notable physical and chemical properties:
The applications of 1-phenylimidazolidin-2-one are diverse, particularly in medicinal chemistry and material science.
1-Phenylimidazolidin-2-one (CAS 1848-69-7) is a heterocyclic organic compound featuring a five-membered imidazolidinone core containing two nitrogen atoms at non-adjacent positions (N1 and N3) and a carbonyl group at the 2-position. Its molecular formula is C₉H₁₀N₂O, with a molecular weight of 162.19 g/mol. The molecule adopts a planar configuration at the carbonyl site, while the phenyl substituent at N1 introduces steric and electronic effects that influence reactivity. Key physicochemical properties include a melting point of 68°C and a predicted density of 1.188 g/cm³ [4] [5]. The compound is a white to off-white crystalline solid soluble in polar organic solvents like dimethylformamide (DMF) and dichloromethane but exhibits limited water solubility [1] [9].
The imidazolidinone ring enables diverse reactivity: the carbonyl oxygen acts as a hydrogen-bond acceptor, the N3-H proton serves as a hydrogen-bond donor, and the phenyl ring facilitates electrophilic aromatic substitution. Quantum chemistry calculations indicate a predicted pKa of ~14, highlighting its weak acidity [4] [5]. The InChI key (QKKGTRSHKSWYAK-UHFFFAOYSA-N) and SMILES notation (O=C1NCCN1C1=CC=CC=C1) provide unambiguous identifiers for database searches [3] [9].
Table 1: Physicochemical Properties of 1-Phenylimidazolidin-2-one
Property | Value | Measurement Method/Reference |
---|---|---|
CAS Registry Number | 1848-69-7 | Chemical databases |
Molecular Formula | C₉H₁₀N₂O | Elemental analysis |
Molecular Weight | 162.19 g/mol | Mass spectrometry |
Melting Point | 68 °C | Differential scanning calorimetry |
Density | 1.188 ± 0.06 g/cm³ | Predicted computational modeling |
Solubility (Water) | Low (exact value unspecified) | Experimental observation |
pKa | ~14.0 ± 0.20 | Computational prediction |
The compound was first synthesized in the early 20th century, with its earliest documented patent (GB8418266D0) filed in 1984 describing synthetic routes and therapeutic potential [3]. This patent detailed the acid-catalyzed cyclization of ureas or thioureas with aryl nucleophiles, establishing foundational methodologies still referenced in modern literature. The initial synthetic approach involved reacting aniline derivatives with 2-chloroethyl isocyanate under basic conditions, followed by intramolecular cyclization—a method later optimized for industrial-scale production [3] [8].
Early research focused on its role as a precursor for diamines and as a ligand in coordination chemistry. The 1980s marked a pivotal shift when pharmacological screening revealed its potential as a tyrosine kinase inhibitor, spurring interest in its medicinal applications [1] [9]. Patent activity surged in the 1990s–2000s, particularly around derivatives for anticancer and anti-inflammatory therapies, cementing its status as a privileged scaffold in drug discovery [3] [7].
Medicinal Chemistry
1-Phenylimidazolidin-2-one serves as a versatile pharmacophore in drug design. Its derivatives exhibit broad bioactivity, with notable applications as:
Organic Synthesis
In synthetic chemistry, this scaffold enables:
Table 2: Synthetic Methods for 1-Phenylimidazolidin-2-one and Derivatives
Method | Conditions | Yield | Application | Reference |
---|---|---|---|---|
Cyclization of (2-chloroethyl)urea | NaH, DMF, 0°C to RT | 60–75% | Bulk synthesis | [8] |
Acid-catalyzed cyclization of diethoxyethyl ureas | TFA, toluene, reflux | 70–85% | 4-(Hetero)aryl-substituted derivatives | [6] |
ZnO/Al₂O₃-catalyzed reaction of ethylenediamine + CS₂ | 100°C, 2 h, autoclave | 80% | Eco-friendly synthesis | [10] |
The compound’s dual role—as a bioactive entity and a synthetic intermediate—underscores its cross-disciplinary importance. Ongoing research explores its utility in peptide mimetics and polymer chemistry, further expanding its industrial relevance [6] [10].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2